N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time significantly compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various catalysts and reagents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit cytotoxic properties by interacting with cellular components and disrupting normal cellular functions . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and anticancer activities.
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen, exhibiting unique biological activities.
Uniqueness
N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide stands out due to its specific structural features and the resulting biological activities. Its unique combination of benzofuran and furan rings contributes to its diverse range of applications in scientific research and potential therapeutic uses.
Properties
Molecular Formula |
C19H13NO3 |
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Molecular Weight |
303.3g/mol |
IUPAC Name |
N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13NO3/c21-19(17-6-3-11-22-17)20-15-9-7-13(8-10-15)18-12-14-4-1-2-5-16(14)23-18/h1-12H,(H,20,21) |
InChI Key |
QRIQCPMTTBLOOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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